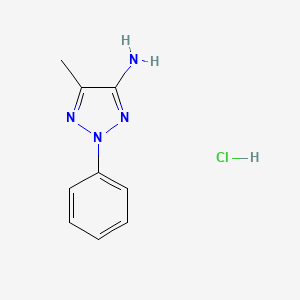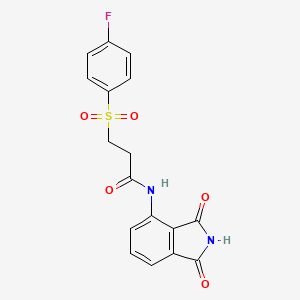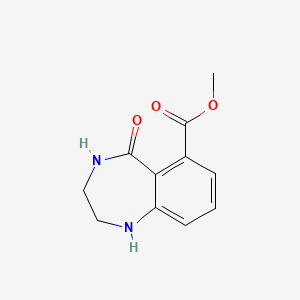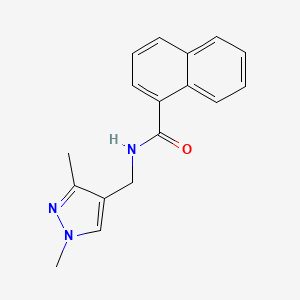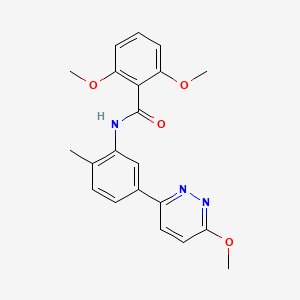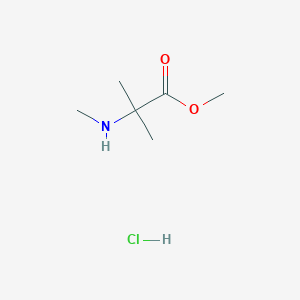
N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)pipérazin-1-yl)sulfonyl)phényl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide” is a chemical compound. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of (hetero)aromatic C-nucleophiles with N - (4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods of IR spectroscopy, 1 H and 13 C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by methods of IR spectroscopy, 1 H and 13 C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of similar compounds often involves reactions of (hetero)aromatic C-nucleophiles with N - (4,4-diethoxybutyl)pyrimidin-2-amine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often confirmed by methods of IR spectroscopy, 1 H and 13 C NMR spectroscopy, and X-ray structural analysis .Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
Le cycle pyrrolidine au sein de ce composé sert d’échafaudage polyvalent pour la découverte de médicaments. Les chimistes médicinaux exploitent souvent ses caractéristiques uniques :
- Pseudorotation : La non-planéité du cycle pyrrolidine (appelée « pseudorotation ») améliore la couverture tridimensionnelle .
Activité antimicrobienne
Compte tenu de la portion pipérazine, des recherches sur l’activité antimicrobienne sont justifiées. Les interactions du composé avec des cibles bactériennes ou fongiques pourraient être explorées .
Mécanisme D'action
Target of Action
N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a pyrrolidine derivative containing a pyrimidine ring . Pyrrolidine derivatives often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For example, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence metabolic processes . Its inhibitory effects on various enzymes can lead to changes in biochemical pathways .
Biochemical Pathways
N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide affects several biochemical pathways due to its wide range of targets . For instance, by inhibiting phosphodiesterase type 5, it can increase the intracellular concentration of cyclic guanosine monophosphate (cGMP), affecting pathways that are regulated by this second messenger . By inhibiting isocitrate dehydrogenase 1, it can influence the citric acid cycle .
Pharmacokinetics
Pyrrolidine derivatives are generally well absorbed and distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability .
Result of Action
The molecular and cellular effects of N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide’s action depend on the specific target and the tissue in which the target is expressed . For example, its antagonistic action on the vanilloid receptor 1 can lead to reduced pain perception . Its inhibitory action on enzymes can lead to changes in the concentrations of substrates and products of these enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide. For instance, factors such as pH and temperature can affect the compound’s stability . Additionally, the presence of other substances, such as inhibitors or inducers of enzymes that metabolize the compound, can influence its pharmacokinetics and thus its efficacy .
Orientations Futures
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .
Propriétés
IUPAC Name |
N-[4-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S/c1-2-21(28)24-17-5-7-18(8-6-17)31(29,30)27-13-11-26(12-14-27)20-15-19(22-16-23-20)25-9-3-4-10-25/h5-8,15-16H,2-4,9-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDGTRZFCNKGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2552701.png)
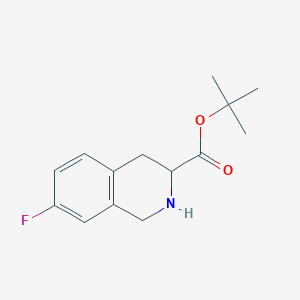
![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2552703.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2552705.png)
![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2552707.png)
![3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2552708.png)
![2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2552712.png)
